TMX-4113

PDE6D degradation DC50 targeted protein degradation

TMX-4113 is a uniquely selective molecular glue degrader that simultaneously targets PDE6D and CK1α for proteasomal degradation, while completely sparing IKZF1 and IKZF3. Unlike promiscuous parent compound FPFT-2216 or single-target analogs (TMX-4100, TMX-4116), TMX-4113 offers precise dual-pathway interrogation essential for multiple myeloma research, orthogonal PDE6D studies, and SAR benchmarking of next-generation molecular glues. Degrades >50% CK1α at 40 nM in MM.1S cells with PDE6D DC₅₀ <200 nM.

Molecular Formula C12H12N4O2S2
Molecular Weight 308.4 g/mol
Cat. No. B15542877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX-4113
Molecular FormulaC12H12N4O2S2
Molecular Weight308.4 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N4O2S2/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18)
InChIKeyYIIUEHDPOPLUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMX-4113 Procurement Guide: Dual PDE6D/CK1α Molecular Glue Degrader for Cancer Research


TMX-4113 (CAS 2766385-92-4), also designated as compound 21 in the primary medicinal chemistry campaign, is a synthetic small-molecule molecular glue degrader that targets both phosphodiesterase 6D (PDE6D) and casein kinase 1α (CK1α) for ubiquitin-proteasome-dependent degradation via the CRL4^CRBN E3 ubiquitin ligase [1]. The compound has a molecular formula of C₁₂H₁₂N₄O₂S₂ and a molecular weight of 308.38 g/mol . TMX-4113 was developed through iterative chemical derivatization of the promiscuous molecular glue FPFT-2216 to achieve a refined degradation selectivity profile distinct from its parent compound and from closely related tool compounds in the TMX series [1].

Why TMX-4113 Cannot Be Interchanged with TMX-4100, TMX-4116, or FPFT-2216 in Targeted Protein Degradation Studies


Substituting TMX-4113 with structurally related TMX-series compounds (e.g., TMX-4100, TMX-4116) or the parent compound FPFT-2216 introduces distinct and experimentally consequential degradation selectivity profiles that alter the biological interpretation of PDE6D/CK1α pathway studies. FPFT-2216 promiscuously degrades PDE6D, CK1α, IKZF1, and IKZF3 simultaneously [1]. In contrast, TMX-4100 is a selective PDE6D degrader with negligible CK1α degradation, while TMX-4116 is a selective CK1α degrader that spares PDE6D [1]. TMX-4113 occupies a unique intermediate position: it degrades PDE6D with DC₅₀ values lower than TMX-4100 across multiple cell lines, does not degrade IKZF1 or IKZF3, and degrades over 50% of CK1α at 40 nM in MM.1S cells—a CK1α-degrading capacity absent in TMX-4100 [1]. These quantitative differences in target engagement directly impact downstream readouts, making inter-compound substitution scientifically invalid without explicit validation. The evidence presented below establishes the precise quantitative boundaries of TMX-4113's differentiation.

TMX-4113 Differentiated Degradation Evidence: Quantitative Comparison Against TMX-4100, FPFT-2216, and Class-Level CK1α Degraders


Evidence 1: TMX-4113 Exhibits Lower DC₅₀ for PDE6D Degradation than TMX-4100 Across Three Cancer Cell Lines

In a head-to-head comparison conducted in the same study under identical experimental conditions (1 µM, 4 h treatment), TMX-4113 demonstrated lower DC₅₀ values for PDE6D degradation than the selective PDE6D degrader TMX-4100 across three human cancer cell lines: MOLT4 (T lymphoblast), Jurkat (T cell leukemia), and MM.1S (multiple myeloma) [1]. Both compounds achieved DC₅₀ values under 200 nM, but TMX-4113 consistently showed superior PDE6D degradation potency at lower concentrations [1].

PDE6D degradation DC50 targeted protein degradation molecular glue

Evidence 2: TMX-4113 Degrades Over 50% of CK1α at 40 nM in MM.1S Cells—Activity Absent in TMX-4100

TMX-4113 uniquely degrades CK1α in MM.1S cells (multiple myeloma), achieving over 50% degradation at a dose of 40 nM after 4 h of treatment, while TMX-4100 shows no CK1α degradation activity under the same conditions [1]. This CK1α-degrading capacity is a distinct functional feature that differentiates TMX-4113 from TMX-4100, which is a selective PDE6D degrader devoid of CK1α activity [1].

CK1α degradation MM.1S cells lenalidomide alternative myeloma research

Evidence 3: TMX-4113 Spares IKZF1 and IKZF3—Superior Degradation Selectivity Compared to Parent Compound FPFT-2216

TMX-4113 does not degrade the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) at concentrations up to 1 µM, whereas the parent molecular glue FPFT-2216 potently degrades both IKZF1 and IKZF3 alongside PDE6D and CK1α [1]. This represents a substantial improvement in degradation selectivity achieved through chemical derivatization [1]. Quantitative proteomics confirmed that TMX-4100 and TMX-4116 have better proteome-wide degradation selectivity in MOLT4 cells compared to FPFT-2216; by extension, TMX-4113 shares this refined selectivity profile [1].

IKZF1 IKZF3 degradation selectivity off-target minimization

Evidence 4: TMX-4113 Binds a PDE6D Region Distinct from the Prenyl-Binding Pocket—Mechanistic Differentiation from Deltarasin-Class Inhibitors

Pretreatment of MOLT4 cells with deltarasin, a PDE6D inhibitor that binds to the prenyl-binding pocket, did not protect PDE6D from degradation by FPFT-2216 derivatives, demonstrating that the molecular glue binding region on PDE6D is distinct from the canonical prenyl-binding pocket targeted by deltarasin and related inhibitors [1]. As a structural analog of FPFT-2216, TMX-4113 shares this distinct binding mechanism, which is a class-level characteristic of the TMX-series molecular glues derived from FPFT-2216 [1].

PDE6D binding site prenyl-binding pocket deltarasin KRAS signaling

Evidence 5: TMX-4113 Does Not Impair Proliferation of KRAS-Mutant Cancer Cell Lines—Critical Context for Experimental Design

PDE6D depletion by TMX-4113, TMX-4100, or FPFT-2216 does not impede the growth of multiple KRAS-mutant cancer cell lines, including MIA PaCa-2 (KRAS^G12C PDAC), NCI-H358 (KRAS^G12C NSCLC), AGS (KRAS^G12D gastric adenocarcinoma), and PA-TU-8988T (KRAS^G12V PDAC) [1]. This finding contradicts earlier reports that chemically-induced PDE6D knockdown or inhibition suppresses KRAS-dependent cell growth and highlights the challenges of drugging PDE6D-KRAS [1].

KRAS-mutant cancer PDE6D dependency MIA PaCa-2 pancreatic cancer

TMX-4113 Recommended Scientific and Preclinical Research Application Scenarios


Scenario A: Dual PDE6D/CK1α Degradation Studies in Multiple Myeloma (MM.1S) Models

Researchers investigating the combined biological effects of PDE6D and CK1α depletion in multiple myeloma should select TMX-4113 over TMX-4100 (PDE6D-only) or TMX-4116 (CK1α-only). TMX-4113 degrades over 50% of CK1α at 40 nM in MM.1S cells while also potently degrading PDE6D [1]. This dual activity makes TMX-4113 uniquely suited for studies exploring synergy between PDE6D loss and CK1α degradation in hematological malignancies, particularly given the established clinical relevance of CK1α degradation in lenalidomide-treated del(5q) MDS and multiple myeloma [1].

Scenario B: Mechanistic Studies of PDE6D Degradation Without IKZF1/3 Confounding

For experiments requiring clean interrogation of PDE6D-dependent biology without the confounding effects of IKZF1/3 degradation, TMX-4113 is the preferred tool compound over the parent molecular glue FPFT-2216. TMX-4113 potently degrades PDE6D with DC₅₀ values under 200 nM but completely spares IKZF1 and IKZF3, whereas FPFT-2216 promiscuously degrades all three targets [1]. This selectivity is essential for accurate attribution of phenotypic effects to PDE6D loss rather than to IKZF1/3 depletion [1].

Scenario C: Orthogonal Validation of PDE6D Dependency Using Distinct Binding Mechanisms

TMX-4113 can be employed in orthogonal validation studies alongside deltarasin or other prenyl-binding pocket inhibitors to dissect PDE6D function. Because TMX-4113 binds PDE6D at a region distinct from the prenyl-binding pocket (as demonstrated by the lack of competitive protection by deltarasin) [1], combining these tool compounds enables researchers to distinguish biological effects arising from prenyl-pocket inhibition versus those from complete PDE6D protein degradation. This orthogonal approach strengthens mechanistic conclusions about PDE6D's cellular roles.

Scenario D: Structure-Activity Relationship (SAR) Reference for Molecular Glue Optimization

Medicinal chemistry teams developing next-generation PDE6D/CK1α molecular glues should utilize TMX-4113 as a key SAR reference compound. TMX-4113 represents the optimized derivative from two rounds of chemical derivatization of FPFT-2216 that achieves the unique degradation signature of PDE6D potency plus CK1α activity without IKZF1/3 engagement [1]. Comparative analysis of TMX-4113 against TMX-4100 (PDE6D-selective) and TMX-4116 (CK1α-selective) provides a well-characterized benchmark set for assessing novel analogs' degradation selectivity profiles and potency improvements [1].

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